molecular formula C17H16N2O4S B2651706 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207041-68-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No. B2651706
CAS RN: 1207041-68-6
M. Wt: 344.39
InChI Key: UUBSOWLVFYHLFP-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group and a thiophen-2-yl group, both attached to a cyclopropylmethyl group via an oxalamide linkage .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides, have been synthesized . The synthesis process typically involves a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the molecular structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, C21H18O5, has been reported . The structure consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using in silico tools. For instance, the new motifs were predicted for their drug likeness and ADME studies. All the derivatives obey Lipinski’s rule of five and have good bioactive scores .

Scientific Research Applications

Applications in Cancer Therapy

Various studies have synthesized new derivatives incorporating the thiophene moiety, aiming to explore their potential as anti-tumor agents. For example, a new series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Chemical Properties and Applications

The compound and its derivatives are characterized for their unique chemical properties, which are explored for various applications, including material sciences. One study synthesized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) and found its copolymerization with azo side groups to exhibit high photoinduced birefringence, suggesting applications in optical storage and photonic devices (Meng et al., 1996).

Mechanism of Action

While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide” is not available, similar compounds have shown various biological activities. For example, substituted cinnamides have been found as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .

Future Directions

The future directions for similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could involve designing more potent drugs using structural activity relationship and motif study of QSAR .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-15(18-9-17(5-6-17)14-2-1-7-24-14)16(21)19-11-3-4-12-13(8-11)23-10-22-12/h1-4,7-8H,5-6,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBSOWLVFYHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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